N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-chlorobenzamide
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Overview
Description
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-chlorobenzamide, also known as BPTC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential pharmacological properties. BPTC has been found to possess a variety of biological activities, including anti-inflammatory, antitumor, and antibacterial properties.
Scientific Research Applications
Crystallography
The crystal structure of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-chlorobenzamide has been studied . The crystallographic data and atomic coordinates obtained from these studies can be used to understand the molecular structure and properties of the compound .
Drug Design
The compound has been used in the design and synthesis of novel compounds . The synthesis methodology enables synthetic chemical diversification with the potential to prepare drug-like compounds .
Antimicrobial Activity
The compound has shown promising potential in developing novel antimicrobial agents to fight Gram-positive pathogens . This makes it a valuable compound in the field of medicinal chemistry and drug discovery .
Antioxidant Activity
The compound has been tested for antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures .
Toxicity Testing
The compound has been tested for toxicity on freshwater cladoceran Daphnia magna Straus . This kind of testing is important in environmental toxicology to assess the impact of new compounds on aquatic life .
Anticancer Research
Efforts have been made to study the pharmacological activities of newly synthesized N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-chlorobenzamide derivatives to combat the antimicrobial and anticancer drug resistance by pathogens and cancerous cells .
Mechanism of Action
Target of Action
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-chlorobenzamide is a synthetic compound that has been studied for its pharmacological activities Thiazole derivatives, to which this compound belongs, have been reported to exhibit various medicinal properties, including anti-inflammatory, antibacterial, antifungal, antitubercular, and antitumor activities .
Mode of Action
Thiazole nucleus, a key structural component of this compound, is known to exhibit its antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species .
Biochemical Pathways
Given the reported antimicrobial and anticancer activities of thiazole derivatives , it can be inferred that this compound may interact with multiple biochemical pathways involved in microbial growth and cancer cell proliferation.
Pharmacokinetics
The lipophilic character of similar compounds, expressed by the clogp value, has been associated with better antimicrobial effects for most tested bacterial strains .
Result of Action
Thiazole derivatives have been reported to exhibit antimicrobial and anticancer activities . Therefore, it can be inferred that this compound may inhibit microbial growth and cancer cell proliferation.
properties
IUPAC Name |
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-chlorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrClN2OS/c17-12-6-4-10(5-7-12)14-9-22-16(19-14)20-15(21)11-2-1-3-13(18)8-11/h1-9H,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCBOXODBRBAXII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-chlorobenzamide |
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